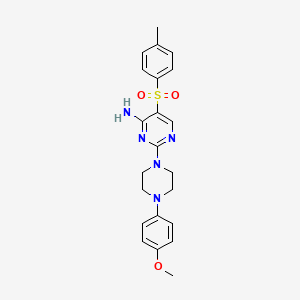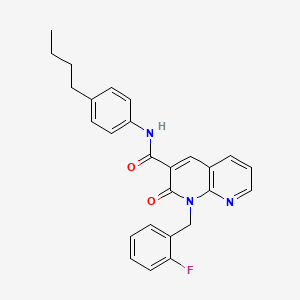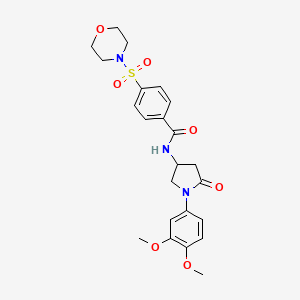![molecular formula C25H17F3N2O3 B2556598 N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866340-14-9](/img/structure/B2556598.png)
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, research tool, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the reaction conditions, the steps of the reaction, and the yield of the product.Molecular Structure Analysis
This involves examining the structure of the molecule, including its geometry, bond lengths and angles, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions used in its synthesis, reactions it is used in, or reactions it undergoes under certain conditions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, reactivity, and other physical and chemical properties.科学的研究の応用
1. Structural and Fluorescence Properties
Research on similar quinoline derivatives has shown significant structural aspects and properties. For instance, studies on isoquinoline derivatives have revealed their ability to form gels and crystalline salts with mineral acids. The interaction of these compounds with different hosts like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene resulted in enhanced fluorescence emission. This suggests that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could have potential applications in materials science for its fluorescence and structural properties (Karmakar, Sarma, & Baruah, 2007).
2. Antimicrobial and Anticancer Potential
Related quinazolin-3(4H)-yl acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity against various microbial strains and potential anticancer effects in vitro. This indicates that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide might also possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical research (Mehta et al., 2019).
3. Ligand-Protein Interactions and Photovoltaic Efficiency
Similar compounds have been studied for their ligand-protein interactions and photovoltaic efficiency. These studies have shown that such compounds can be used as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. This suggests potential applications of N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide in the field of renewable energy, particularly in solar energy conversion (Mary et al., 2020).
4. Neuroprotective Properties
Research on anilidoquinoline derivatives, which are structurally similar, has indicated their efficacy in treating neurological conditions like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide could also have neuroprotective properties and could be useful in antiviral research (Ghosh et al., 2008).
5. PET Imaging Applications
Derivatives of quinolones have been evaluated for their use in positron emission tomography (PET) imaging. The synthesis and evaluation of such compounds, including their binding characteristics, indicate that N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide might have potential applications in the field of medical imaging and diagnostics (Yui et al., 2010).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
将来の方向性
This would involve discussing potential future research directions, such as new reactions the compound could be used in, new synthesis methods, potential applications, and so on.
Please note that this is a general guide and the specifics would depend on the particular compound and the available information. For a detailed analysis of a specific compound, you would need to consult the relevant scientific literature or databases. If you have access to a university or research institution library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in the area of interest. They may be able to provide more detailed and specific information. Please remember to always handle chemicals safely and responsibly.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O3/c1-14-2-4-15(5-3-14)24(32)19-12-30(22-9-6-16(26)10-18(22)25(19)33)13-23(31)29-17-7-8-20(27)21(28)11-17/h2-12H,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCHSZJWYYOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)


![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)


![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)


![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)